![molecular formula C13H12ClN3O2 B2597037 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421530-64-4](/img/structure/B2597037.png)
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
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Description
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, commonly known as CPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPMA is a member of the acetamide family of compounds and is a white crystalline solid that is soluble in organic solvents. In
Scientific Research Applications
- It effectively targets dicotyledonous plants while sparing grasses, making it valuable for managing invasive weeds in agriculture and natural ecosystems .
- Certain plants can accumulate clopyralid from contaminated soil, aiding in the removal of this herbicide from the environment .
- It may interact with neurotransmitter receptors, affecting neuronal function and potentially influencing conditions like epilepsy or neurodegenerative diseases .
- Clopyralid’s allelopathic effects on neighboring plants have been investigated, particularly in terms of inhibiting seed germination or root growth .
Herbicide and Weed Control
Environmental Monitoring and Phytoremediation
Pharmacological Studies
Plant Growth Regulation
Allelopathy Research
Analytical Chemistry and Detection Methods
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLIRSAPORXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
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